molecular formula C16H12N4O2 B2981989 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896373-15-2

3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2981989
CAS No.: 896373-15-2
M. Wt: 292.298
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps, starting with the formation of the triazoloquinazolinone core. One common approach is the cyclization of 2-methoxyaniline with a suitable diazo compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, catalyst, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Production of reduced analogs with altered functional groups.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its antiviral, antibacterial, and anticancer properties.

Medicine: In medicine, this compound is explored for its therapeutic potential. It has been investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.

Industry: In the industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Comparison with Similar Compounds

  • Quinazolinones: These compounds share a similar core structure and are known for their diverse biological activities.

  • Triazoles: Compounds containing the triazole ring are also used in various pharmaceutical applications.

Uniqueness: 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-22-13-9-5-3-7-11(13)14-15-17-16(21)10-6-2-4-8-12(10)20(15)19-18-14/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHUEBVXJQVBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.